2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile
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Overview
Description
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is an organic compound with the molecular formula C14H11N3S. It is characterized by a pyrimidine ring substituted with a styryl group and a sulfanyl acetonitrile moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds with similar structures have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Related compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
The synthesis of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile typically involves the reaction of 4-styryl-2-pyrimidinethiol with bromoacetonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile can be compared with other similar compounds, such as:
2-((4-Styryl-2-pyrimidinyl)sulfanyl)ethanol: This compound has an ethanol moiety instead of an acetonitrile group, which may result in different chemical and biological properties.
2-((4-Styryl-2-pyrimidinyl)sulfanyl)propanoic acid:
4-Styryl-2-pyrimidinethiol: This precursor compound lacks the acetonitrile group, which affects its overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMOHICHVYEPF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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